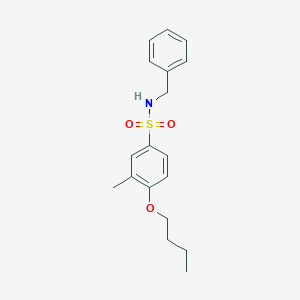![molecular formula C21H28N2O6S2 B272645 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine, also known as BMS-986001, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine sulfonamide compounds and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine involves the inhibition of PDE2A and other PDE family members. This leads to an increase in the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. The increased levels of cyclic nucleotides can lead to several biochemical and physiological effects.
Biochemical and Physiological Effects:
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and cognitive enhancement. It has also been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine has several advantages for lab experiments, including its high potency and selectivity for PDE2A and other PDE family members. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine also has some limitations, including its high cost and limited availability.
Future Directions
For the research on 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine include further studies on its potential therapeutic applications in various neurological and psychiatric disorders. There is also a need for more detailed studies on its mechanism of action and the biochemical and physiological effects of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine. Additionally, further studies are needed to optimize the synthesis and pharmacokinetic properties of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine to improve its potential for clinical use.
Synthesis Methods
The synthesis of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine involves a multi-step process that includes the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2-methylpiperazine, followed by further reaction with sodium hydride and methyl iodide. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to have potent inhibitory activity against several enzymes, including phosphodiesterase 2A (PDE2A) and cyclic nucleotide phosphodiesterase (PDE) family members. These enzymes are involved in the regulation of various physiological processes, including cell signaling, neurotransmission, and smooth muscle relaxation.
properties
Product Name |
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine |
|---|---|
Molecular Formula |
C21H28N2O6S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1,4-bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-6-8-20(18(12-15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)21-9-7-16(2)13-19(21)29-5/h6-9,12-13,17H,10-11,14H2,1-5H3 |
InChI Key |
WQRAYYQWAMNJQQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)OC)S(=O)(=O)C3=C(C=C(C=C3)C)OC |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)OC)S(=O)(=O)C3=C(C=C(C=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


